molecular formula C7H11F2NO3 B1478374 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 2092544-70-0

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid

Cat. No. B1478374
CAS RN: 2092544-70-0
M. Wt: 195.16 g/mol
InChI Key: ZRVAFCGWIBUUEN-UHFFFAOYSA-N
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Description

The compound “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes two fluorine atoms and a hydroxymethyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid” are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery .

Scientific Research Applications

Quantum and Electronic Properties Analysis

In the study of substituted pyrrolidinones, including compounds with structural similarities to 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid, Density Functional Theory (DFT) and quantum chemical calculations have been utilized to analyze molecular properties. These studies provide insight into the electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for understanding the chemical behavior of these compounds (Bouklah et al., 2012).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

Research into the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues showcases the compound's role in the development of novel chemical entities. These efforts highlight the application of intermolecular [2+2]-photocycloaddition reactions as key steps in creating structurally innovative compounds for further biological evaluation (Petz et al., 2019).

Corrosion Inhibition Studies

Compounds structurally related to 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid have been synthesized and assessed as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential industrial applications of such compounds, specifically in enhancing the lifespan and durability of metal-based structures (Bouklah et al., 2006).

Catalytic Ability in Asymmetric Aldol Reactions

The role of β-homoproline derivatives, which are related to the compound , has been investigated in direct asymmetric aldol reactions. These studies explore the catalytic abilities of such compounds, highlighting their significance in synthetic organic chemistry and the production of chiral molecules (Hiraga et al., 2011).

Pharmacological Studies

Although the focus is not on drug use and dosage, it's worth noting that research into derivatives of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid extends into pharmacology, where these compounds are evaluated for their biological activities, including as agonists of specific receptors. Such studies underline the potential therapeutic applications of these compounds in treating various diseases, excluding specific details on drug use or side effects (Yan et al., 2006).

Future Directions

The future directions for “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid” and similar compounds lie in their potential use as scaffolds in drug discovery . The ability to modify these compounds and explore the pharmacophore space makes them valuable tools in the development of new drugs .

properties

IUPAC Name

2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO3/c8-7(9)1-5(3-11)10(4-7)2-6(12)13/h5,11H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVAFCGWIBUUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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